1-[1-(Aminomethyl)cyclobutyl]butan-2-one
Description
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]butan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-8(11)6-9(7-10)4-3-5-9/h2-7,10H2,1H3 |
InChI Key |
PEUVVCFWUOJDSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1(CCC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]butan-2-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a carbonyl compound . The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]butan-2-one involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Properties of 1-[1-(Aminomethyl)cyclobutyl]butan-2-one and Analogs
¹ Estimated based on structural similarity to analogs.
Key Observations:
- Functional Group Diversity: The ketone group distinguishes it from diamine analogs like 1-(Aminomethyl)cyclobutanamine (), which may exhibit different reactivity (e.g., ketone nucleophilicity vs. amine basicity).
- Pharmacological Potential: Gabapentin’s clinical success highlights the importance of cycloalkyl groups in CNS drugs, suggesting that the target compound’s cyclobutyl-ketone structure could be explored for similar applications.
Key Observations:
- Reactivity : The ketone group in the target compound may pose flammability risks, unlike amine-dominated analogs requiring corrosion protection.
- Handling : Respiratory protection (e.g., P95 filters) is recommended for both the target compound and its diamine analog due to particulate/volatile hazards.
Biological Activity
1-[1-(Aminomethyl)cyclobutyl]butan-2-one is an organic compound characterized by its unique structure, which includes a cyclobutyl ring and an aminomethyl group. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is C₈H₁₅N, with a molecular weight of approximately 141.21 g/mol. The biological activity of this compound is primarily attributed to its interactions with various biological receptors and enzymes.
Biological Activity Overview
Research indicates that this compound may influence metabolic pathways through its binding affinity to key enzymes. Preliminary studies suggest that it can modulate the activity of specific biological receptors, which could have implications for therapeutic applications.
Key Biological Activities
- Enzyme Interaction : The compound shows potential in influencing metabolic pathways by interacting with enzymes involved in these processes.
- Receptor Binding : Interaction studies focus on its binding affinity to various receptors, which is crucial for understanding its therapeutic effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for elucidating its biological functions. The unique combination of the cyclobutyl ring and the aminomethyl group contributes to its reactivity and biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Cyclobutyl ring, aminomethyl group | Potential therapeutic applications due to unique interactions |
| Cyclobutylmethanol | Lacks aminomethyl and butanone groups | Primarily used as a solvent |
| Aminomethylcyclobutane | Contains aminomethyl group but lacks butanone moiety | Less versatile due to missing components |
| Methoxyethanol | Contains methoxy group but lacks cyclobutyl structure | Used mainly as a solvent or reagent |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Binding Affinity Studies : Research indicates that this compound exhibits significant binding affinity towards certain G protein-coupled receptors (GPCRs), which are crucial in pharmacological responses. For instance, a study reported an effective concentration (EC50) value that highlights its potency in activating specific pathways .
- Therapeutic Potential : The compound has been investigated for its potential use in treating conditions related to metabolic disorders. Its ability to modulate enzyme activity suggests that it could be beneficial in drug development targeting metabolic pathways .
- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound possesses unique properties that enhance its biological activity, making it a candidate for further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
